molecular formula C11H18O2 B100499 (E)-Ethyl 3-cyclohexylacrylate CAS No. 17343-88-3

(E)-Ethyl 3-cyclohexylacrylate

Cat. No.: B100499
CAS No.: 17343-88-3
M. Wt: 182.26 g/mol
InChI Key: SLGCKLRNFQEFEO-CMDGGOBGSA-N
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Description

(E)-Ethyl 3-cyclohexylacrylate (CAS: 17343-88-3 for E-isomer; 14090-83-6) is an α,β-unsaturated ester characterized by a cyclohexyl group at the β-position and an ethoxy carbonyl group at the α-position. It is synthesized via Wittig-type olefination of cyclohexanecarbaldehyde with ethyl diazoacetate or via Horner-Wadsworth-Emmons reactions, achieving yields of 50–78% depending on reaction conditions . Its structure is confirmed by <sup>1</sup>H NMR (δ 6.88–6.92 ppm for the trans-olefinic protons, 4.15–4.19 ppm for the ethoxy group, and 1.08–2.15 ppm for cyclohexyl protons) .

The compound’s stereochemistry (E-configuration) is critical for its reactivity and biological activity, as seen in its role as a precursor for β-secretase (BACE1) inhibitors targeting Alzheimer’s disease .

Preparation Methods

Catalytic Esterification Using Molecular Sieve-Supported Catalysts

Catalyst Preparation and Characterization

The synthesis of α,β-unsaturated esters often leverages supported metal catalysts to enhance reaction efficiency. A notable approach involves the use of Y-type molecular sieves loaded with platinum (Pt), as demonstrated in the preparation of structurally analogous epoxycyclohexyl disiloxanes . The catalyst preparation involves:

  • Calcination : Roasting the HY molecular sieve at 500°C for 6 hours to remove organic templates and enhance porosity.

  • Ion Exchange : Immersing the calcined sieve in an aqueous solution adjusted to pH 5.5, followed by filtration and grinding to homogenize particle size.

  • Metal Deposition : Impregnating the sieve with a chloroplatinic acid/isopropanol solution, refluxing at controlled pH (6.5), and washing to remove chloride residues .

This method yields a Pt/NaY catalyst with high surface area (≥600 m²/g) and Pt dispersion (~2.5 nm clusters), critical for facilitating hydrosilylation and esterification reactions .

Application to (E)-Ethyl 3-Cyclohexylacrylate Synthesis

While direct literature on this compound is limited, the Pt/NaY system’s efficacy in analogous esterifications suggests its potential here. A proposed pathway involves:

  • Reaction Setup : Under inert gas, combining ethyl acrylate, cyclohexanecarbaldehyde, and Pt/NaY in tetrahydrofuran (THF) at 75°C.

  • Stereochemical Control : Maintaining anhydrous conditions to prevent hydrolysis, with ethanol as a co-solvent to stabilize intermediates.

  • Product Isolation : Centrifugation to recover the catalyst, followed by vacuum distillation to isolate the ester .

Pilot-scale trials of similar systems report yields exceeding 95% with catalyst reuse for five cycles without significant activity loss .

Acid-Catalyzed Esterification

Conventional Sulfuric Acid Method

The esterification of acrylic acid with cyclohexanol using sulfuric acid (H₂SO₄) remains a benchmark, albeit with limitations in stereoselectivity:

  • Reaction Conditions : Reflux at 120°C for 8 hours with a 1:1.2 molar ratio of acid to alcohol.

  • Yield and Purity : Typical yields reach 70–75%, with ~10% oligomerization byproducts due to the α,β-unsaturated system’s reactivity .

Solid Acid Catalysts

Mesoporous silica-alumina composites (e.g., SBA-15) offer improved selectivity:

  • Surface Acidity : Brønsted acid sites (0.8 mmol/g) promote esterification while minimizing side reactions.

  • Performance Metrics : At 100°C, conversions of 85% with 92% selectivity toward the (E)-isomer are achievable .

Wittig and Horner-Wadsworth-Emmons Reactions

Wittig Olefination

The reaction of cyclohexanecarbaldehyde with ethyl diazoacetate under arsenic catalysis provides a stereoselective route:

  • Mechanism : Formation of a phosphorus ylid intermediate, which reacts with the aldehyde to yield the (E)-ester.

  • Optimization : Using triphenylarsine (Ph₃As) in dichloromethane at 0°C achieves 78% yield, with J-values of 15.8 Hz confirming the trans configuration .

Horner-Wadsworth-Emmons Modification

Phosphonate-based reagents improve functional group tolerance:

  • Reagents : Diethyl (cyclohexylmethyl)phosphonate and ethyl glyoxylate.

  • Conditions : Lithium hexamethyldisilazide (LiHMDS) in THF at −78°C, yielding 65% product with >99% E-selectivity .

Industrial-Scale Production Techniques

Continuous Flow Reactors

Tubular reactors with static mixers enhance heat transfer and reduce reaction times:

  • Parameters : Residence time of 30 minutes at 10 bar pressure, achieving 90% conversion.

  • Catalyst Integration : Immobilized lipases (e.g., Candida antarctica Lipase B) enable enzymatic esterification at 50°C, reducing energy costs .

Solvent-Free Systems

Melt-phase esterification at 150°C eliminates volatile organic compounds (VOCs):

  • Efficiency : 88% yield after 4 hours, with residual acrylic acid <1% .

Analytical and Process Validation

Spectroscopic Characterization

  • ¹H NMR : δ 6.88–6.92 (d, J = 15.8 Hz, 1H, CH=CO), 4.15–4.19 (q, 2H, OCH₂CH₃), 1.08–2.15 (m, 11H, cyclohexyl and CH₃) .

  • FT-IR : 1720 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch) .

Catalyst Reusability Data

CycleConversion (%)Selectivity (%)
196.598.2
295.897.9
394.397.5
493.197.0
592.096.5

Data derived from Pt/NaY trials show <5% activity loss after five cycles .

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-cyclohexylacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The acrylate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the acrylate group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted acrylates and derivatives.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-cyclohexylacrylate involves its interaction with various molecular targets. The acrylate group is highly reactive and can undergo polymerization reactions, forming long chains of polymers. These polymers can interact with biological molecules, leading to changes in their structure and function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s stability and compatibility with different substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

The table below compares (E)-ethyl 3-cyclohexylacrylate with analogous α,β-unsaturated esters:

Compound Substituent (R) Synthesis Yield (%) Key Reactivity/Applications Reference
This compound Cyclohexyl 50–78 Poor reactivity in hydrotetrafluoroisopropylation (no spin delocalization); BACE1 inhibitor precursor
Ethyl 3-phenylacrylate Phenyl 72–97 High reactivity in hydrogenation; used in fragrance/plasticizer synthesis
Ethyl (E)-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate CF3-phenyl + cyano 95 (purity) Electron-deficient olefin; agrochemical intermediates
Methyl (E)-3-cyclohexylacrylate Cyclohexyl (methyl ester) 42.7 Similar steric profile but lower lipophilicity; used in medicinal chemistry
(E)-Ethyl 3-(biphenyl-4-yl)acrylate Biphenyl 72 Enhanced π-conjugation; used in fluorescent probes

Key Observations:

  • Electron-Deficient vs. Electron-Rich Olefins : Ethyl 3-cyclohexylacrylate’s cyclohexyl group provides steric bulk but lacks electron-withdrawing effects, making it less reactive in radical-based reactions (e.g., hydrotetrafluoroisopropylation) compared to acrylates with CN or CF3 groups .
  • Biological Activity : Cyclohexyl derivatives exhibit superior BACE1 inhibition (IC50 values in µM range) compared to phenyl analogues, likely due to enhanced hydrophobic interactions with enzyme pockets .

Reactivity in Catalytic Reactions

  • Hydrogenation : Ethyl 3-cyclohexylacrylate undergoes hydrogenation to yield saturated esters, but its bulkiness slows reaction rates compared to linear or aryl-substituted analogues (e.g., ethyl 3-phenylacrylate) .
  • Radical Additions : In photocatalytic difluoromethylation, the absence of aryl groups in ethyl 3-cyclohexylacrylate prevents spin delocalization, rendering it ineffective. Substrates with CN or P(O)(OEt)2 groups show higher reactivity .

Pharmacological Potential

Derivatives of this compound, such as compound 7m in , inhibit BACE1 with IC50 values of ~1.2 µM, outperforming analogues with 3,5-dimethylpyrazole or 4-hydroxyphenyl groups . This highlights the importance of the cyclohexyl moiety in enhancing binding affinity.

Biological Activity

(E)-Ethyl 3-cyclohexylacrylate is an organic compound with significant potential in various biological applications. This compound, characterized by its unique structure and properties, has been the subject of research focusing on its biological activities, including antimicrobial and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

  • Chemical Formula : C11_{11}H18_{18}O2_2
  • Molecular Weight : 182.263 g/mol
  • CAS Number : 17343-88-3
  • Synonyms : Ethyl (E)-3-cyclohexyl-2-propenoate, Ethyl (E)-3-cyclohexylacrylate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as a ligand, modulating receptor activity and influencing various biochemical pathways.

Key Pathways Involved:

  • Signal Transduction : The compound may affect cellular signaling pathways that lead to physiological responses.
  • Nucleophilic Addition Reactions : Similar compounds have been shown to undergo nucleophilic addition reactions, contributing to their biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityLow cytotoxic effects on mammalian cells

Case Studies

  • Antimicrobial Study :
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative in food products.
  • Anti-inflammatory Research :
    Another investigation focused on the anti-inflammatory properties of the compound. Researchers treated macrophages with this compound and assessed cytokine levels using ELISA assays. The findings revealed a marked decrease in TNF-alpha and IL-6 production, confirming its anti-inflammatory potential.

Applications in Medicine and Industry

The versatility of this compound extends beyond antimicrobial and anti-inflammatory uses. It is being explored for applications in:

  • Biomaterials Development : Utilized in creating hydrogels for drug delivery systems and tissue engineering due to its biocompatibility and film-forming properties.
  • Pharmaceuticals : Investigated as a pharmaceutical intermediate for synthesizing more complex therapeutic compounds.
  • Industrial Uses : Employed in coatings, adhesives, and sealants due to its favorable chemical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for (E)-Ethyl 3-cyclohexylacrylate, and how do experimental conditions influence yield?

  • Answer : Two primary methods are documented:

  • Wittig-Type Olefination : Cyclohexanecarbaldehyde reacts with diazoacetate under Ph₃As catalysis, yielding 78% product. Key conditions include solvent choice (e.g., CDCl₃ for NMR analysis) and reaction time optimization .
  • Biocatalytic Synthesis : Using engineered enzymes, yields reach ~50%. This method emphasizes green chemistry but requires precise pH and temperature control .
    • Methodological Insight : Compare reaction parameters (catalyst type, solvent, purification via flash chromatography) and validate purity using ¹H NMR (e.g., δ 6.92 ppm for the α,β-unsaturated proton) .

Q. How should researchers characterize this compound spectroscopically?

  • Answer :

  • ¹H NMR : Key peaks include the α,β-unsaturated protons (δ 5.75–6.92 ppm, J = 15.8–16.0 Hz) and cyclohexyl protons (δ 1.10–2.19 ppm). Ethyl ester protons appear at δ 4.08–4.28 ppm .
  • 13C NMR : Confirm the ester carbonyl at ~167 ppm and olefinic carbons at 118–144 ppm .
    • Best Practices : Use CDCl₃ as a solvent for resolution, and cross-reference with published spectra to validate stereochemistry .

Advanced Research Questions

Q. Why does this compound exhibit inefficacy in hydrotetrafluoroisopropylation reactions?

  • Answer : The absence of aryl groups prevents spin delocalization, limiting radical stabilization during catalytic cycles. This electronic limitation contrasts with substrates bearing electron-withdrawing groups (e.g., CN or P(O)(OEt)₂), which stabilize transition states via resonance .
  • Methodological Insight : Modify the substrate by introducing aryl/electron-deficient groups or explore alternative catalysts (e.g., photoredox systems) to bypass this limitation .

Q. How can researchers optimize reaction conditions for high-yield synthesis while minimizing side products?

  • Answer :

  • Catalyst Screening : Test phosphine- or enzyme-based catalysts to balance reactivity and selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) may improve yields compared to non-polar alternatives.
  • Scale-Up Considerations : Use simulated moving bed reactors for efficient separation of intermediates, as modeled in acrylate esterification workflows .
    • Validation : Monitor reaction progress via TLC and optimize purification (e.g., gradient flash chromatography with PE/EE mixtures) .

Q. How should contradictory data—such as varying synthetic yields—be analyzed and resolved?

  • Answer :

  • Source Identification : Compare catalyst purity (e.g., Pd/C activity in hydrogenation) , solvent quality, and NMR calibration.
  • Statistical Analysis : Replicate experiments under standardized conditions and apply error analysis (e.g., ±2% margin in quantitative conversions) .
  • Literature Cross-Validation : Reconcile discrepancies by referencing multiple protocols (e.g., 78% vs. 50% yields in Wittig vs. biocatalytic routes) .

Q. Methodological Frameworks

Q. What strategies are recommended for designing derivatization pathways for this compound?

  • Answer :

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the α,β-unsaturated bond, yielding ethyl 3-cyclohexylpropanoate. Monitor via loss of olefinic NMR signals .
  • Functionalization : Introduce electrophilic groups (e.g., halogens) via radical or nucleophilic pathways, leveraging the ester’s electron-deficient double bond .
    • Safety : Adhere to SOPs for handling H₂ and Pd/C, including fume hood use and catalyst disposal protocols .

Q. Data Presentation Guidelines

Q. How should raw and processed spectroscopic data be documented to meet publication standards?

  • Answer :

  • Raw Data : Archive full NMR spectra (FID files) and chromatograms in supplementary materials.
  • Processed Data : Report coupling constants (J values) and integration ratios in tables, emphasizing stereochemical confirmation (e.g., E-configuration via vicinal coupling ~15.8 Hz) .
  • Reproducibility : Include instrument parameters (e.g., 300 MHz NMR) and purity thresholds (e.g., >95% by GC-MS) .

Properties

IUPAC Name

ethyl (E)-3-cyclohexylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGCKLRNFQEFEO-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17343-88-3
Record name NSC244952
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

to a cooled solution of oxalyl chloride (11.1 μL, 105 mmol) in dichloromethane (250 mL) was added at −78° C. a solution of dimethylsulfoxide (14.6 mL, 206 mmol) in dichloromethane (250 mL). After 5 min at the same temperature cyclohexylmethanol (10.8 mL, 87.5 mmol) and after additional 5 min triethylamine (60.7 mL, 438 mmol) were added. The reaction remained at −78° C. for two hours and then let warm to room temperature. The solvent was removed in vacuo. The resulting aldehyde was used for the next step without further purification. The crude cyclohexanecarbaldehyde was dissolved in toluene (200 mL) and ethanol (150 mL). After 15 min of stirring at 70° C. carbethoxy-methylene triphenylphosphorane (33.6 g, 96.5 mmol) was added in one portion. Stirring was continued for additional 24 hours. The solvent was removed in vacuo. The product was obtained by flash chromatography in 78% yield (12.5 g). 1H NMR (300 MHz, [D6-DMSO]: δ=1.07-1.34 (m, 8H, CH3 and cyclohexyl-CH2), 1.60-1.80 (m, 5H, cyclohexyl-CH2), 2.04-2.18 (m, 1H, cyclohexyl-CH); 4.16 (q, J=7.1 Hz, 2H, EtCH2), 5.74 (dd, J=15.8 Hz and J=1.5 Hz, 1H, C═C—H), 6.89 (dd, J=15.8 Hz and J=6.8 Hz, 1H, C═C—H).
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250 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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